molecular formula C15H33NO3Si B14136098 (Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate CAS No. 89207-12-5

(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate

Cat. No.: B14136098
CAS No.: 89207-12-5
M. Wt: 303.51 g/mol
InChI Key: DYXKRFXHILUBFE-UHFFFAOYSA-N
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Description

(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triethylsilyl group, a diethylamino group, and an ethoxyacetate moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of triethylsilyl chloride with a suitable alcohol to form the triethylsilyl ether. This intermediate is then reacted with a diethylaminoethanol derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of anhydrous solvents, inert atmosphere, and specific temperature ranges to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors, precise control of reaction parameters, and advanced purification techniques are common in industrial settings to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate involves its interaction with specific molecular targets and pathways. The triethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins. The diethylamino group may contribute to the compound’s basicity and ability to form hydrogen bonds, influencing its binding to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (Triethylsilyl)methyl [2-(dimethylamino)ethoxy]acetate
  • (Triethylsilyl)methyl [2-(diisopropylamino)ethoxy]acetate
  • (Triethylsilyl)methyl [2-(dipropylamino)ethoxy]acetate

Uniqueness

(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it valuable for specific applications in research and industry.

Properties

CAS No.

89207-12-5

Molecular Formula

C15H33NO3Si

Molecular Weight

303.51 g/mol

IUPAC Name

triethylsilylmethyl 2-[2-(diethylamino)ethoxy]acetate

InChI

InChI=1S/C15H33NO3Si/c1-6-16(7-2)11-12-18-13-15(17)19-14-20(8-3,9-4)10-5/h6-14H2,1-5H3

InChI Key

DYXKRFXHILUBFE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOCC(=O)OC[Si](CC)(CC)CC

Origin of Product

United States

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